molecular formula C16H19NO3 B7456817 N-(4-methyl-2-oxo-chromen-7-yl)hexanamide

N-(4-methyl-2-oxo-chromen-7-yl)hexanamide

Cat. No. B7456817
M. Wt: 273.33 g/mol
InChI Key: XARBKQJIYWGUNU-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of chromenone derivatives, which have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is not fully understood. However, it has been suggested that its pharmacological activities may be due to its ability to modulate various signaling pathways in the body. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest and apoptosis in these cells. In addition, it has been reported to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-(4-methyl-2-oxo-chromen-7-yl)hexanamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of its potential as a natural antioxidant and its ability to protect against oxidative stress. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways in the body. Overall, the research on N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide involves the reaction of 4-methyl-7-hydroxychromen-2-one with hexanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and results in the formation of the desired product with high yield and purity.

Scientific Research Applications

N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. In addition, it has been shown to possess antimicrobial, antifungal, and antiviral properties. These properties make it a promising candidate for the development of new drugs to treat various diseases.

properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-4-5-6-15(18)17-12-7-8-13-11(2)9-16(19)20-14(13)10-12/h7-10H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARBKQJIYWGUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-oxo-chromen-7-yl)hexanamide

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